Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone is a compound that features a piperazine ring substituted with an imino group and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone include other piperazine derivatives and sulfonamide compounds. Examples include:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the lambda6-sulfanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
imino-methyl-oxo-piperazin-1-yl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3OS/c1-10(6,9)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQROXXTGNJGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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